Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate
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Overview
Description
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxymethoxy substituent, and a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl ethoxymethylenemalonate: Another ester with similar applications in organic synthesis.
Uniqueness
Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both nitrophenyl and methoxymethoxy groups provides additional reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C16H21NO8 |
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Molecular Weight |
355.34 g/mol |
IUPAC Name |
diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate |
InChI |
InChI=1S/C16H21NO8/c1-4-23-15(18)13(16(19)24-5-2)9-11-8-12(25-10-22-3)6-7-14(11)17(20)21/h6-8,13H,4-5,9-10H2,1-3H3 |
InChI Key |
WXWLEANUZOZJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)OCOC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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